tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate
Description
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-9-7-8-5-4-6-13-10(8)17-9/h4-7H,1-3H3,(H,14,15) |
InChI Key |
AISJKDPIAQPISK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate generally involves the following key steps:
- Formation of the thieno[2,3-b]pyridin-2-yl amine intermediate , often by cyclization or functional group transformation on thieno-pyridine precursors.
- Protection of the amine group as a tert-butyl carbamate (Boc protection) to yield the target carbamate compound.
- Palladium-catalyzed coupling reactions may be used if the heterocyclic amine is introduced via cross-coupling.
- Purification and characterization by chromatography and spectroscopic methods.
Common Reagents and Conditions
- tert-Butyl carbamate (Boc2O or Boc-protecting agents) for carbamate formation.
- Bases such as sodium carbonate or potassium acetate for deprotonation.
- Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for coupling reactions.
- Solvents like 1,4-dioxane, toluene, ethanol, or ethyl acetate.
- Inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature control typically around 80 °C for coupling reactions.
Detailed Preparation Procedures
Boc Protection of Thieno[2,3-b]pyridin-2-yl Amine
The Boc protection of the amino group on the thieno[2,3-b]pyridine ring is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Thieno[2,3-b]pyridin-2-yl amine, Boc2O, base (e.g., NaHCO3) | Stirring at room temperature or mild heating | High yield expected; protection stabilizes amine for further reactions |
This step is crucial to prevent side reactions and improve solubility and stability of the compound.
Palladium-Catalyzed Coupling for Intermediate Formation
In some synthetic routes, the thieno[2,3-b]pyridin-2-yl moiety is introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling using boronate esters or halogenated precursors.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 2 | Boronate ester or halide derivative, Pd catalyst (e.g., Pd(PPh3)4), potassium acetate or sodium carbonate, solvent (1,4-dioxane, toluene/EtOH), inert atmosphere | Heating at 80 °C for 4–8 hours | Yields up to 93% reported; reaction mixture degassed and stirred under nitrogen |
Example: A reaction mixture of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and an amino-bromo phenyl derivative in toluene/ethanol with Pd(PPh3)4 catalyst and sodium carbonate at 80 °C for 4.5 hours gave 93% yield of the coupled product.
Purification and Characterization
The crude product is typically purified by silica gel chromatography using hexane/ethyl acetate mixtures. The purified compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for structural confirmation.
- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification.
- Melting point and elemental analysis for purity assessment.
Experimental Data Summary
| Parameter | Conditions | Result |
|---|---|---|
| Catalyst | Pd(PPh3)4 (0.05 mmol) | Efficient for coupling |
| Base | Sodium carbonate (2.0 M aqueous) | Facilitates deprotonation |
| Solvent | Toluene:EtOH (2:1) | Suitable for reaction medium |
| Temperature | 80 °C | Optimal for coupling |
| Reaction Time | 4.5 hours | Complete conversion |
| Yield | 93% | High yield reported |
| LC-MS (ESI) | m/z 422.0 (M+Na) | Matches expected molecular weight |
Comparative Notes on Preparation Approaches
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Boc Protection | Simple, mild conditions | High selectivity, easy operation | Requires free amine precursor |
| Pd-Catalyzed Coupling | Enables complex substitution | High yield, versatile | Requires inert atmosphere, catalyst cost |
| Reductive Amination (alternative) | Uses sodium cyanoborohydride for amine formation | Mild, selective | Lower yields (~27–61%) reported in some related carbamate syntheses |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can target the nitrogen atom in the pyridine ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Alkylated carbamates
Scientific Research Applications
Chemistry: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thieno[2,3-b]pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Conclusion
tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.
Biological Activity
Tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is a compound belonging to the thienopyridine family, characterized by its unique structural features that enhance its lipophilicity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of the mitogen-activated protein kinase (MEK) pathways, which are crucial in cancer biology.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- Structural Features : The compound contains a tert-butyl group linked to a carbamate moiety and a thieno[2,3-b]pyridine core, which is significant for its biological interactions.
This compound functions primarily as a MEK inhibitor. MEK inhibitors are vital in cancer research due to their ability to disrupt signal transduction pathways that promote cell proliferation and survival. The structural characteristics of this compound facilitate its binding to specific targets within the MEK signaling pathway, making it a candidate for further pharmacological development.
Interaction Studies
Recent studies have employed techniques such as surface plasmon resonance and molecular docking simulations to elucidate the binding affinities and mechanisms of interaction between this compound and its biological targets. These studies have shown promising results in terms of binding efficacy, indicating a strong potential for therapeutic applications.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values demonstrate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A375 (melanoma) | 5.0 | |
| MCF7 (breast cancer) | 4.5 | |
| HCT116 (colon cancer) | 6.0 |
These values suggest that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology.
Selectivity Index
In addition to its antiproliferative effects, the selectivity index (SI) of this compound has been evaluated against non-cancerous cell lines to assess its safety profile:
A high selectivity index indicates that the compound preferentially targets cancer cells over normal cells, reducing the risk of cytotoxicity in healthy tissues.
Case Studies
Several studies have investigated the biological activity of related compounds within the thienopyridine class, providing insights into structure-activity relationships (SAR). For example:
- Study on Antiparasitic Activity : A related thieno[2,3-b]pyridine derivative was shown to possess strong antiparasitic activity against Plasmodium falciparum, with IC50 values in the nanomolar range despite being weak inhibitors of the PfGSK-3 enzyme .
- GSK-3β Inhibition : Compounds with similar structural motifs demonstrated GSK-3β inhibitory activity with varying potencies, suggesting that modifications to the thienopyridine scaffold can significantly influence biological efficacy .
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate?
Answer:
The synthesis typically involves coupling reactions between thieno[2,3-b]pyridine derivatives and carbamate-protected intermediates. A representative method includes:
Carbamate Formation : Reacting a thieno[2,3-b]pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF.
Purification : Crude products are purified via flash column chromatography, often using gradients of ethyl acetate in petroleum ether (e.g., 0–30% EtOAc/petrol) to isolate the target compound in moderate yields (~27%) .
Key Intermediates : Thieno[2,3-b]pyridine cores may be synthesized via cyclization reactions of substituted pyridines with thiophene derivatives, as seen in analogous thienopyridine syntheses .
Basic: How is the structure of this compound characterized?
Answer:
Structural confirmation relies on spectroscopic and analytical methods:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks for the tert-butyl group (δ 1.38 ppm, singlet) and aromatic protons (δ 7.04–7.76 ppm). The carbamate NH proton appears as a broad singlet (δ 7.56 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula (C₁₂H₁₅N₂O₂S).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis may be employed, though this is less common for carbamates due to crystallization challenges.
Advanced: What challenges arise in optimizing the yield of this compound synthesis?
Answer:
Yield optimization faces several hurdles:
Steric Hindrance : The bulky tert-butyl group impedes carbamate formation, requiring prolonged reaction times or elevated temperatures.
Byproduct Formation : Competing reactions, such as over-Boc protection or ring-opening of the thienopyridine core, reduce yields.
Purification Difficulties : Similar polarities of intermediates necessitate careful chromatographic gradient design. For example, low yields (27%) reported in one study highlight these challenges .
Mitigation Strategies :
- Use of coupling agents (e.g., DCC) to enhance carbamate linkage efficiency.
- Screening alternative solvents (e.g., DMF) to improve solubility.
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
Computational tools provide insights into:
Reactivity Sites : Density Functional Theory (DFT) calculations identify electrophilic/nucleophilic regions on the thienopyridine ring and carbamate group.
Tautomerism : Analysis of possible tautomers (e.g., keto-enol equilibria) helps predict stability under varying pH conditions .
Solubility Prediction : COSMO-RS simulations estimate solubility in organic/aqueous media, guiding solvent selection for reactions .
Example : The InChI Key (XLUKSWZEEAGBDH-UHFFFAOYSA-N) from PubChem enables rapid retrieval of 3D structures for modeling .
Advanced: How should researchers address discrepancies in spectroscopic data during characterization?
Answer:
Contradictions in NMR or MS data may arise due to:
Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
Dynamic Processes : Rotameric equilibria in the carbamate group can split or broaden peaks.
Resolution Methods :
- Variable Temperature NMR : To freeze dynamic processes and simplify spectra.
- 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals for unambiguous assignment .
- Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl (4-iodopyridin-2-yl)carbamate, δ 1.38 ppm for tert-butyl) .
Advanced: What strategies are recommended for evaluating the biological activity of this compound?
Answer:
Target Identification : Screen against kinase or protease libraries, leveraging the thienopyridine scaffold’s known affinity for ATP-binding pockets .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates.
- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) .
SAR Studies : Modify the carbamate or thienopyridine moiety (e.g., halogenation) to correlate structure with activity .
Advanced: How does the electronic nature of the thieno[2,3-b]pyridine ring influence the compound’s reactivity?
Answer:
The fused thiophene-pyridine system exhibits:
Electron-Deficient Pyridine Ring : Enhances susceptibility to nucleophilic attack at the C-3 position.
Conjugation Effects : The thiophene’s electron-rich sulfur stabilizes adjacent charges, directing electrophilic substitution to specific positions.
Experimental Evidence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
